molecular formula C10H18O6S B14127490 Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate CAS No. 3789-39-7

Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate

Cat. No.: B14127490
CAS No.: 3789-39-7
M. Wt: 266.31 g/mol
InChI Key: FFRXKNAFQFRQDJ-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C10H18O6S2. It is a diester derived from the reaction of 3,3’-thiodipropionic acid and ethylene glycol. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropionic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and efficient purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polyesters.

    Materials Science: It is employed in the development of novel materials with enhanced mechanical properties.

    Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Industry: It is used in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate involves its ability to form ester bonds and participate in various chemical reactions. The hydroxyl groups and sulfur atom in the molecule play a crucial role in its reactivity. The compound can interact with other molecules through hydrogen bonding, nucleophilic substitution, and oxidation-reduction reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Another diester used in the production of polyesters.

    Bis(2-hydroxyethyl) disulfide: Similar in structure but contains a disulfide bond instead of a thioether bond.

    Bis(2-hydroxyethyl) adipate: A diester used in the synthesis of polyurethanes and plasticizers.

Uniqueness

Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical and physical properties. This linkage provides enhanced stability and reactivity compared to similar compounds with different functional groups.

Properties

CAS No.

3789-39-7

Molecular Formula

C10H18O6S

Molecular Weight

266.31 g/mol

IUPAC Name

2-hydroxyethyl 3-[3-(2-hydroxyethoxy)-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C10H18O6S/c11-3-5-15-9(13)1-7-17-8-2-10(14)16-6-4-12/h11-12H,1-8H2

InChI Key

FFRXKNAFQFRQDJ-UHFFFAOYSA-N

Canonical SMILES

C(CSCCC(=O)OCCO)C(=O)OCCO

Origin of Product

United States

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